TS Enzyme Inhibition Potency: Plevitrexed (Ki 0.44 nM) vs. Raltitrexed (Ki 62 nM) – 140-Fold Difference
Plevitrexed inhibits isolated thymidylate synthase with a Ki of 0.44 nM, measured using partially purified TS from mouse L1210 leukemia cells [1]. This represents an approximately 140-fold greater binding affinity compared to raltitrexed, which has a reported Ki of 62 nM against the same enzyme target [2]. While pemetrexed pentaglutamate achieves a Ki of 1.3 nM against TS, this activity is wholly contingent on prior intracellular polyglutamation by FPGS, a step that plevitrexed does not require .
| Evidence Dimension | TS enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.44 nM |
| Comparator Or Baseline | Raltitrexed Ki = 62 nM; Pemetrexed pentaglutamate Ki = 1.3 nM |
| Quantified Difference | ~140-fold more potent than raltitrexed; ~3-fold more potent than pemetrexed pentaglutamate |
| Conditions | Partially purified TS from mouse L1210 leukemia cells; cell-free assay |
Why This Matters
Higher intrinsic TS binding affinity enables plevitrexed to achieve target engagement at lower concentrations, a critical factor for researchers selecting compounds where TS enzyme inhibition is the primary pharmacological endpoint.
- [1] GtoPdb / ChEMBL. Plevitrexed ligand activity data: Ki = 0.44 nM (pKi 9.36) measured using partially purified thymidylate synthase from mouse L1210 leukemia cells. Source: J. Med. Chem. 1999, 42, 3809–3820. View Source
- [2] GlpBio. Raltitrexed product description: Ki = 62 nM for thymidylate synthase inhibition. View Source
